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Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

Cat. No.: B077557 Get Quote

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and predicted spectroscopic data for 1-(2,4,5-
Trichlorophenyl)ethanol. This document is intended for researchers, scientists, and

professionals in drug development and related fields.

Molecular Structure and Identification
1-(2,4,5-Trichlorophenyl)ethanol is a chiral aromatic alcohol. Its structure consists of an

ethanol backbone with a 2,4,5-trichlorophenyl substituent attached to the carbon bearing the

hydroxyl group.

Molecular Identifiers

Identifier Value

Chemical Formula C₈H₇Cl₃O

Molecular Weight 225.50 g/mol [1]

CAS Number 14299-54-8[1]

SMILES CC(O)c1cc(Cl)c(Cl)cc1Cl[1]

InChI Key CZTWWYRPCFIOMY-UHFFFAOYSA-N[1]

Structural Diagram
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Caption: Molecular structure of 1-(2,4,5-Trichlorophenyl)ethanol.

Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 1-
(2,4,5-Trichlorophenyl)ethanol. Note that many of these values are calculated and have not

been experimentally verified.

Property Value Source

Molecular Weight 225.50 g/mol [1]

Appearance Neat (liquid) [1]

Boiling Point (predicted) 628.09 K [2]

Melting Point (predicted) 379.48 K [2]

logP (Octanol/Water Partition

Coefficient) (predicted)
3.700 [2]

Water Solubility (log10WS)

(predicted)
-4.05 mol/L [2]

Enthalpy of Vaporization

(ΔvapH°) (predicted)
67.11 kJ/mol [2]

Enthalpy of Fusion (ΔfusH°)

(predicted)
22.51 kJ/mol [2]

Experimental Protocols
Detailed experimental protocols for the synthesis of 1-(2,4,5-Trichlorophenyl)ethanol are not

readily available in the peer-reviewed literature. However, a plausible synthetic route can be

proposed based on standard organic chemistry reactions and protocols for analogous

compounds.

Proposed Synthesis: Reduction of 2',4',5'-Trichloroacetophenone
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A common method for the synthesis of substituted phenylethanols is the reduction of the

corresponding acetophenone.

2',4',5'-Trichloroacetophenone

1-(2,4,5-Trichlorophenyl)ethanol

Reduction

Reducing Agent
(e.g., NaBH4, LiAlH4)
in appropriate solvent
(e.g., Methanol, THF)

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(2,4,5-Trichlorophenyl)ethanol.

Methodology:

Dissolution: 2',4',5'-Trichloroacetophenone is dissolved in a suitable solvent such as

methanol or ethanol for reactions with sodium borohydride (NaBH₄), or in an aprotic solvent

like tetrahydrofuran (THF) for reactions with lithium aluminum hydride (LiAlH₄).

Reduction: The reducing agent (e.g., NaBH₄) is added portion-wise to the stirred solution of

the ketone at a controlled temperature, typically 0 °C to room temperature.

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the

reaction is carefully quenched by the slow addition of water or a dilute acid to neutralize any

excess reducing agent.

Extraction: The product is extracted from the aqueous layer using an organic solvent such as

ethyl acetate or dichloromethane.

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g.,

MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can

be further purified by column chromatography or recrystallization to yield pure 1-(2,4,5-
Trichlorophenyl)ethanol.
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Spectroscopic Data (Predicted)
No experimental spectra for 1-(2,4,5-Trichlorophenyl)ethanol have been found in the public

domain. The following predictions are based on the analysis of structurally similar compounds

and established spectroscopic principles.

4.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,

the methine proton of the ethanol group, the hydroxyl proton, and the methyl protons.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic-H (2

protons)
7.3 - 7.6 m 2H

CH-OH ~5.0 q 1H

OH
Variable (broad

singlet)
s 1H

CH₃ ~1.5 d 3H

4.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the

molecule.

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-Cl (3 carbons) 130 - 140

Aromatic C-H (2 carbons) 125 - 130

Aromatic C-C(OH)CH₃ 140 - 145

CH-OH 65 - 75

CH₃ 20 - 30
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4.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic

fragmentation patterns.

m/z Fragment

224/226/228 [M]⁺ (Molecular ion)

209/211/213 [M - CH₃]⁺

181/183/185 [M - C₂H₅O]⁺

The isotopic pattern due to the three chlorine atoms will be a key feature in identifying the

molecular ion and chlorine-containing fragments.

4.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl and

aromatic functional groups.

Wavenumber (cm⁻¹) Bond Functional Group

3200-3600 (broad) O-H stretch Alcohol

3000-3100 C-H stretch Aromatic

2850-3000 C-H stretch Alkane

1450-1600 C=C stretch Aromatic Ring

1000-1200 C-O stretch Alcohol

700-900 C-Cl stretch Aryl Halide

Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or associated signaling pathways of 1-(2,4,5-Trichlorophenyl)ethanol.
However, the 2,4,5-trichlorophenyl moiety is present in several compounds with known
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biological activities, primarily as pesticides and fungicides. For instance, N-(2,4,5-

trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have shown fungicidal activity

against Botrytis cinerea. This suggests that 1-(2,4,5-Trichlorophenyl)ethanol could potentially

serve as a precursor or intermediate in the synthesis of biologically active molecules. Further

research is required to elucidate any intrinsic biological effects of this compound.

Compound Information

Potential Applications

Required Further Investigation

1-(2,4,5-Trichlorophenyl)ethanol
(C8H7Cl3O)

Pesticide/Fungicide Intermediate Chemical Synthesis Building Block

Specific Biological Activity

Interaction with Signaling Pathways Toxicological Profile
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Caption: Logical relationships of 1-(2,4,5-Trichlorophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077557#1-2-4-5-trichlorophenyl-ethanol-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b077557#1-2-4-5-trichlorophenyl-ethanol-molecular-structure
https://www.benchchem.com/product/b077557#1-2-4-5-trichlorophenyl-ethanol-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077557?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

